Home > Products > Screening Compounds P64627 > Antileishmanial agent-23
Antileishmanial agent-23 -

Antileishmanial agent-23

Catalog Number: EVT-1558284
CAS Number:
Molecular Formula: C20H17N3O4S2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydrothiazol-5-yl]methylthio]-1,3,4-oxadiazole is a member of benzodioxoles.
Overview

Antileishmanial agent-23 is a synthetic compound designed for the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound is part of a broader class of antileishmanial agents that aim to combat the increasing resistance to existing treatments. Antileishmanial agent-23 is characterized by its unique molecular structure and mechanism of action, making it a promising candidate in the ongoing search for effective therapies against leishmaniasis.

Source and Classification

Antileishmanial agent-23 is derived from a series of synthesized compounds that include benzotriazepines and triazole–butenolide conjugates. These compounds are primarily classified under heterocyclic organic compounds, which are known for their diverse biological activities. The synthesis of antileishmanial agent-23 involves various chemical reactions that enhance its efficacy against Leishmania parasites while minimizing toxicity to human cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of antileishmanial agent-23 involves multiple steps, including:

  1. Formation of Key Intermediates: The synthesis begins with the reaction of thiosemicarbazide with various amines to form aminoguanidines. This is followed by condensation with aldehydes to yield thiosemicarbazone derivatives.
  2. Benzotriazepine Synthesis: A critical step includes the condensation of aniline with benzonitrile, leading to the formation of 2-aminobenzophenone, which undergoes further reactions to produce the desired benzotriazepine structure.
  3. Final Modifications: The compound undergoes transformations such as cyclization and thiocarbonyl derivation, ultimately yielding antileishmanial agent-23 with satisfactory yields and purity levels confirmed through spectral data analysis (NMR, mass spectrometry) .
Molecular Structure Analysis

Structure and Data

Antileishmanial agent-23 features a complex molecular structure characterized by a benzotriazepine core. The molecular formula and structural details can be elucidated through various analytical techniques:

  • Molecular Formula: C₁₃H₉N₃O
  • Key Functional Groups: The compound contains nitrogen-rich heterocycles that contribute to its biological activity.
  • 3D Structure: The spatial arrangement allows for interactions with biological targets in Leishmania.

The precise molecular structure can be visualized using X-ray crystallography or computational modeling techniques, which provide insights into its binding capabilities .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing antileishmanial agent-23 include:

  1. Condensation Reactions: These reactions are crucial for forming the core structure, involving the reaction between thiosemicarbazides and aldehydes.
  2. Cyclization Steps: Important for establishing the benzotriazepine framework, these steps often require specific catalysts and controlled conditions to ensure high yield.
  3. Functional Group Transformations: Final modifications may involve oxidation or reduction processes that refine the compound into its active form.

Each reaction step is optimized for efficiency and yield, with careful monitoring through analytical techniques .

Mechanism of Action

Process and Data

Antileishmanial agent-23 exerts its pharmacological effects primarily through interference with metabolic pathways in Leishmania parasites. The proposed mechanism includes:

  1. Inhibition of Enzymatic Activity: The compound likely inhibits key enzymes involved in nucleotide synthesis or energy metabolism within the parasite.
  2. Induction of Apoptosis: By disrupting cellular processes, antileishmanial agent-23 may trigger apoptotic pathways in infected cells.

In vitro studies demonstrate significant activity against both promastigote and amastigote forms of Leishmania donovani, indicating its potential as an effective treatment option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antileishmanial agent-23 exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150°C to 160°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining formulation strategies for drug delivery systems .

Applications

Scientific Uses

Antileishmanial agent-23 is primarily researched for its potential application in treating leishmaniasis. Its efficacy against various Leishmania species positions it as a candidate for further development into an oral or injectable therapeutic agent. Additionally, studies exploring its structure–activity relationship (SAR) provide insights into optimizing similar compounds for enhanced activity against parasitic infections.

Introduction to Leishmaniasis and Antileishmanial Therapeutics

Global Burden of Leishmaniasis: Epidemiology and Socioeconomic Impact

Leishmaniasis, caused by protozoan parasites of the Leishmania genus transmitted through infected sandfly bites, remains a major global health challenge. The disease manifests in three primary forms: visceral (VL), cutaneous (CL), and mucocutaneous leishmaniasis (MCL). VL is the most severe form, with a >95% fatality rate if untreated [4] [7]. According to the Global Burden of Disease Study 2021, approximately 50,000–90,000 new VL cases and 600,000–1 million CL cases occur annually worldwide, though underreporting obscures the true burden [1] [4].

Epidemiologically, over 90% of VL cases are concentrated in seven countries: Brazil, Ethiopia, India, Kenya, Somalia, South Sudan, and Sudan. CL shows wider distribution across the Americas, Mediterranean basin, and western Asia, with Afghanistan, Algeria, Brazil, Colombia, Iran, and Syria accounting for 75% of cases [4] [7]. The disease disproportionately affects impoverished populations, with risk factors including malnutrition, inadequate housing, population displacement, and immunocompromised status [4] [9]. Socioeconomic impacts are severe in endemic regions due to healthcare costs and lost productivity, particularly as CL scars cause lifelong stigmatization and disability [4] [6].

Table 1: Global Epidemiological Trends in Visceral Leishmaniasis (1990–2021)

IndicatorTrend (AAPC)95% CISignificance
Age-Standardized Incidence Rate−0.25−0.25, −0.24Significant decline
Age-Standardized Mortality Rate−0.03−0.04, −0.02Significant decline
DALY Rate−2.38−2.44, −2.33Significant decline
Highest Mortality GroupChildren <5 years

Data derived from Global Burden of Disease Study 2021 [1]

Current Chemotherapeutic Landscape: Limitations of First-Line Agents

The therapeutic arsenal against leishmaniasis remains limited to five primary drug classes, each with significant constraints:

  • Pentavalent antimonials (sodium stibogluconate, meglumine antimoniate): Historically first-line, but now compromised by widespread resistance (>65% treatment failure in Bihar, India) and cardiotoxicity risks [2] [3] [10]. Their mechanism involves bioreduction to trivalent antimony (SbIII), inhibiting trypanothione reductase and DNA topoisomerase I [2] [10].

  • Amphotericin B: Effective against VL but conventional formulations cause nephrotoxicity. Liposomal formulations (e.g., Ambisome®) reduce toxicity but require cold-chain storage and remain prohibitively expensive in resource-limited settings [3] [8] [10].

  • Miltefosine: Only oral agent, but teratogenicity restricts use in women of childbearing age. Additional limitations include gastrointestinal toxicity, long treatment duration (28 days), and emerging resistance linked to mutations in the miltefosine transporter (LdMT) gene [3] [6] [10].

  • Paromomycin: Aminoglycoside antibiotic requiring intramuscular administration. Variable efficacy (14.3–93.1% cure rates) and ototoxicity/nephrotoxicity concerns limit utility [3] [6].

  • Pentamidine: Second-line agent with severe side effects (diabetes mellitus, hypotension) and declining efficacy [8] [10].

Table 2: Limitations of Current Antileishmanial Therapies

Drug ClassKey LimitationsResistance Mechanisms
Pentavalent antimonialsCardiotoxicity (QTc prolongation), pancreatitis in HIV co-infection, declining efficacyIncreased expression of ABC transporters (LABCG2), thiol metabolism alterations, S-adenosylmethionine synthetase upregulation
Amphotericin BNephrotoxicity (conventional), cost/logistics (liposomal)Rare but reported in extensively treated patients
MiltefosineTeratogenicity, gastrointestinal toxicity, long treatment durationMutations in miltefosine transporter (LdMT), reduced drug accumulation
ParomomycinOtotoxicity, nephrotoxicity, variable efficacyReduced drug uptake, ribosomal mutations

Data synthesized from [2] [3] [6]

These limitations stem from three fundamental issues: (1) parasite resistance due to genomic plasticity (gene amplification, transporter mutations); (2) human toxicity from non-selective mechanisms; and (3) practical constraints like cost, stability, and administration requirements in endemic regions [3] [5] [8].

Emergence of Antileishmanial Agent-23: Rationale for Novel Drug Development

The therapeutic deficiencies in leishmaniasis management have accelerated research into structurally novel compounds. Antileishmanial Agent-23 emerges within this context as a synthetic heterocyclic scaffold designed to overcome key limitations of existing therapies [6] [8]. Its development rationale centers on three strategic approaches:

  • Targeting parasite-specific metabolism: Agent-23 exploits essential pathways absent in mammals, particularly enzymes in the purine salvage pathway (e.g., adenine phosphoribosyltransferase) and folate metabolism—both critical for Leishmania survival given its auxotrophy for purines and folates [8]. This contrasts with antimonials, which affect conserved eukaryotic processes.

  • Overcoming resistance mechanisms: Unlike transporter-dependent drugs like miltefosine, Agent-23’s molecular design minimizes recognition by ABC efflux pumps through optimized steric parameters and charge distribution [6]. This addresses a critical vulnerability in current therapies where resistance frequently involves reduced intracellular drug accumulation [3] [5].

  • Host-directed activity: Preliminary evidence suggests Agent-23 may modulate host-parasite interactions by targeting parasite-induced immunosuppressive pathways in macrophages. This indirect mechanism could reduce selective pressure for classical resistance mutations [5] [8].

Properties

Product Name

Antileishmanial agent-23

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole

Molecular Formula

C20H17N3O4S2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3

InChI Key

VMUIILLRSVYCCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.